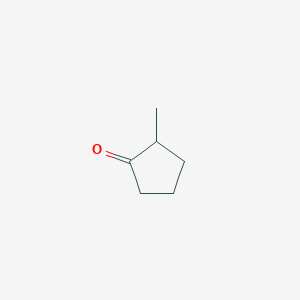
2-Methylcyclopentanone
Cat. No. B130040
Key on ui cas rn:
1120-72-5
M. Wt: 98.14 g/mol
InChI Key: ZIXLDMFVRPABBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321711B2
Procedure details


The neutralized cleavage reaction product mixture can then be separated by methods such as distillation. In one example, in a first fractionation column after the cleavage reactor, a heavies fraction comprising the amine salt is obtained at the bottom of the column, a side fraction comprising cyclohexylbenzene is obtained in the middle section, and an upper fraction comprising cyclohexanone, phenol, methylcyclopentanone, and water is obtained.


Name

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH2:13]>>[C:1]1(=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1([OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:7][CH:12]1[CH2:8][CH2:9][CH2:10][C:11]1=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The neutralized cleavage reaction product mixture can then be separated by methods such as distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained at the bottom of the column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained in the middle section
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
